molecular formula C14H10Cl2FNO B3461837 N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3461837
M. Wt: 298.1 g/mol
InChI Key: HRLREMHBWQMHNS-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide is a halogenated acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a 4-fluorophenyl moiety on the acetamide backbone. The presence of electron-withdrawing chlorine and fluorine substituents influences its electronic structure, solubility, and intermolecular interactions, making it a subject of interest in crystallography and medicinal chemistry .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-10-6-11(16)8-13(7-10)18-14(19)5-9-1-3-12(17)4-2-9/h1-4,6-8H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLREMHBWQMHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or protein production.

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties in animal models. Initial screenings suggest that it may possess efficacy against seizures induced by electrical stimulation (maximal electroshock tests). The structure-activity relationship (SAR) studies indicate that modifications to the phenyl groups can enhance its anticonvulsant effects, highlighting its potential in epilepsy treatment .

Drug Development

This compound is being investigated as a lead compound in drug development due to its favorable pharmacological profile. Its ability to interact with specific molecular targets makes it a valuable candidate for designing new therapeutic agents aimed at treating neurological disorders and infections.

Cancer Research

Recent studies have explored the compound's potential in oncology. Preliminary data suggest that it may inhibit tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is currently under investigation, with ongoing research aimed at elucidating its mechanisms of action.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticonvulsant ActivityIdentified as having significant efficacy in MES seizure models; structural modifications enhance activity.
Study 2Antitubercular ActivityDeveloped derivatives showed potent activity against Mycobacterium tuberculosis; MIC values as low as 4 μg/mL reported.
Study 3Synthesis and CharacterizationEstablished synthetic routes and characterized biological activities; potential applications in drug development highlighted.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystal Geometry

The crystal structures of N-aryl acetamides are highly sensitive to substituent positions and electronic properties. For example:

  • N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide (): The 3,5-dichloro substitution on the phenyl ring induces a planar molecular geometry due to steric and electronic effects. This compound crystallizes in a monoclinic system with one molecule per asymmetric unit, influenced by strong halogen-halogen interactions .
  • 2-chloro-N-(3,5-dichlorophenyl)acetamide (35DCPCA) (): The 3,5-dichloro substitution on the aromatic ring and a chloro group on the acetamide backbone result in a twisted conformation, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice. This contrasts with ortho- and para-chloro analogs (e.g., 2CPCA, 4CPCA), where substituent position alters dihedral angles and packing efficiency .
Table 1: Crystallographic Comparison of Selected N-Aryl Acetamides
Compound Name Substituents (Aryl/Amide) Crystal System Key Interactions Reference
N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide 3,5-Cl₂Ph; 4-FPh Not reported Likely halogen bonding Inference
2-chloro-N-(3,5-dichlorophenyl)acetamide 3,5-Cl₂Ph; Cl Monoclinic N–H···O, Cl···Cl
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-ClPh; CCl₃ Monoclinic C–Cl···O and π-π stacking

Biological Activity

N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of acetamides with significant modifications to enhance biological activity. The presence of halogen atoms (chlorine and fluorine) in its structure is believed to influence its lipophilicity and receptor binding properties, which are critical for its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, a series of derivatives were evaluated for their activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDTBD
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4M. tuberculosis H37Rv
3,4-Dichlorocinnamanilides<1MRSA
4-Chlorocinnamanilides<10E. faecalis

Note: The specific MIC for this compound needs further investigation.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds with similar structural features demonstrated minimal cytotoxic effects on primary mammalian cells, indicating a favorable safety profile.

Table 2: Cytotoxicity Results

Compound NameIC50 (µM)Cell Line
This compoundTBDTBD
Compound 3m16Vero cell line
Compound 1i<10Various tumor cell lines

Structure-Activity Relationships (SAR)

The incorporation of halogen groups such as chlorine and fluorine has been shown to enhance the biological activity of acetamide derivatives. The position and number of these substituents significantly affect the compound's interaction with biological targets. For instance, the presence of both a dichloro group and a fluoro group has been correlated with increased potency against specific pathogens.

Case Studies and Research Findings

  • Antitubercular Activity : A study evaluated a series of phenoxy-N-phenylacetamide derivatives against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 µg/mL against both drug-sensitive and resistant strains. This suggests that modifications similar to those in this compound could yield promising antitubercular agents .
  • Cytotoxicity Profiling : In another study focusing on thiazol-4-one derivatives, compounds with fluorinated phenyl rings displayed significant cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells . This pattern may also be expected in derivatives of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide
Reactant of Route 2
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N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)acetamide

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